N-[1-(4-Methoxyphenyl)propyl]cyclopropanamine
Description
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenyl)propyl]cyclopropanamine |
InChI |
InChI=1S/C13H19NO/c1-3-13(14-11-6-7-11)10-4-8-12(15-2)9-5-10/h4-5,8-9,11,13-14H,3,6-7H2,1-2H3 |
InChI Key |
IZAJEAWMAVXAHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Method A: Iodide-Mediated Cyclopropanation (Electrochemical Approach)
Overview:
This method involves the cyclopropanation of unsaturated amines or related precursors using iodide ions under electrochemical conditions. It is a versatile route that has been documented for similar cyclopropane derivatives.
- A beaker-type electrochemical cell is charged with tetrabutylammonium iodide (TBAI) as the electrolyte.
- The anode (graphite) and cathode (nickel) are set at a fixed distance.
- A mixture of acetonitrile and dichloromethane (19:1) solvent system is used.
- The precursor amine, typically an unsaturated amine or related intermediate, is added.
- Electrolysis is performed under potentiostatic conditions at 3.9 V for approximately 2 hours.
- The reaction mixture is concentrated, filtered, and purified via column chromatography.
Cyclopropanation of unsaturated precursor → N-[1-(4-Methoxyphenyl)propyl]cyclopropanamine
- The reaction yields vary depending on substrate purity and electrolysis conditions, with typical yields around 38-65% for related compounds.
Reference Data Table:
| Parameter | Value | Notes |
|---|---|---|
| Electrolysis Voltage | 3.9 V | Potentiostatic conditions |
| Solvent System | Acetonitrile/DCM (19:1) | Used for optimal solubility and conductivity |
| Reaction Time | 2 hours | Standard electrolysis duration |
| Purification | Column chromatography | Using n-pentane/TBME as eluents |
Method B: Alkylation of Cyclopropanamine Derivatives
Overview:
This approach involves direct alkylation of cyclopropanamine with suitable alkyl halides or related intermediates to introduce the propyl chain attached to the aromatic ring.
- Cyclopropanamine is reacted with 4-methoxyphenylalkyl halides (e.g., 4-methoxyphenylpropyl iodide).
- The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- A base such as potassium carbonate or sodium hydride is used to facilitate nucleophilic substitution.
- The mixture is heated under reflux for several hours.
- The product is purified via column chromatography.
Cyclopropanamine + 4-Methoxyphenylpropyl halide → this compound
- Typical yields range from 30-50%, depending on reaction conditions and substrate purity.
Synthesis via Multi-Step Organic Synthesis
Method C: From 4-Methoxyphenylacetic Acid
Overview:
This route involves converting 4-methoxyphenylacetic acid into the target amine through a series of steps, including formation of an acid chloride, amide formation, and cyclopropanation.
- Step 1: Conversion of 4-methoxyphenylacetic acid to its acid chloride using oxalyl chloride:
4-Methoxyphenylacetic acid + Oxalyl chloride → 4-Methoxyphenylacetyl chloride
Step 2: Reaction of acid chloride with a chiral amine or amino alcohol to form an amide intermediate.
Step 3: Cyclopropanation of the amide or related precursor using diazomethane derivatives or Simmons–Smith reaction conditions with diiodomethane and zinc/copper catalysts.
Step 4: Reduction of the cyclopropanated intermediate to the primary amine, often using catalytic hydrogenation.
4-Methoxyphenylacetic acid → Acid chloride → Amide intermediate → Cyclopropanation → Reduction → this compound
- The overall yield varies but can reach up to 40-60% with optimized conditions.
Patented and Literature-Reported Advanced Methods
Method D: Asymmetric Hydroboration and Amination
Overview:
An advanced, enantioselective route involves asymmetric hydroboration of 4-methoxyphenyl-alkenes, followed by amination.
- Hydroboration with rhodium complex of (S)-quinap to obtain high optical purity (>98%).
- Oxidative amination to introduce the amino group at the desired position.
4-Methoxyphenyl-alkene → Hydroboration → Amination → this compound
- High stereoselectivity.
- Suitable for large-scale synthesis.
- Use of expensive chiral catalysts and hazardous reagents like catecholborane.
Summary of Key Data and Comparative Analysis
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Enantiomeric Purity | Remarks |
|---|---|---|---|---|---|---|
| Electrochemical Cyclopropanation | Unsaturated amines | TBAI, acetonitrile/DCM | Electrolysis at 3.9 V | 38-65 | Not specified | Versatile, scalable |
| Alkylation of Cyclopropanamine | Cyclopropanamine derivatives | Alkyl halides, base | Reflux in DMF | 30-50 | Not specified | Straightforward |
| Multi-step Organic Synthesis | 4-Methoxyphenylacetic acid | Oxalyl chloride, diazomethane | Reflux, hydrogenation | 40-60 | Not specified | Complex, multi-step |
| Asymmetric Hydroboration | 4-Methoxyphenyl-alkenes | Rhodium complex, catecholborane | Controlled conditions | >98 | High | High stereoselectivity |
Notes and Considerations
- Scalability: Methods involving electrochemical cyclopropanation and alkylation are more amenable to scale-up.
- Optical Purity: Asymmetric hydroboration offers high enantiomeric excess, critical for pharmaceutical applications.
- Safety: Use of hazardous reagents like diazomethane, catecholborane, and rhodium catalysts necessitates strict safety protocols.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Methoxyphenyl)propyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
N-[1-(4-Methoxyphenyl)propyl]cyclopropanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(4-Methoxyphenyl)propyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-[1-(4-Methoxyphenyl)propyl]cyclopropanamine and its analogs:
Structural and Functional Analysis
- Cyclopropane vs. Larger Rings: The cyclopropane ring in the target compound imposes steric hindrance, which may enhance binding affinity to rigid biological targets compared to larger rings (e.g., cycloheptane in ).
- Substituent Effects : The 4-methoxyphenyl group provides moderate lipophilicity, whereas analogs with trifluoromethyl () or chlorine () substituents exhibit greater electronegativity, altering solubility and receptor interactions.
- Functional Group Modifications : Imine derivatives (e.g., 1d in ) lack the primary amine group, reducing basicity and altering pharmacokinetics. Thioether and silyl-protected analogs () demonstrate how functional groups can stabilize reactive intermediates or enhance bioavailability.
Pharmacological Implications
- Psychoactive Potential: Structural analogs in (e.g., PMA derivatives) suggest that 4-methoxyphenylamines may interact with serotonin receptors, though the cyclopropane moiety in the target compound could modulate selectivity .
- Metabolic Stability : The trifluoromethyl group in resists oxidative metabolism, while the methoxy group in the target compound may undergo demethylation, impacting half-life .
Biological Activity
N-[1-(4-Methoxyphenyl)propyl]cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropanamine core with a 4-methoxyphenyl substituent. The presence of the methoxy group is significant as it can influence the compound's lipophilicity, solubility, and overall biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes. The specific mechanism of action for this compound remains under investigation, but it is hypothesized to involve modulation of neurotransmitter systems.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against several pathogenic strains. For instance, in vitro assays demonstrated activity against drug-sensitive strains of Mycobacterium tuberculosis, although it showed limited efficacy against other Gram-positive and Gram-negative bacteria .
Antiparasitic Activity
The compound has also been assessed for its antiparasitic activity. In assays targeting Plasmodium falciparum, it exhibited moderate activity, suggesting potential as a lead compound for further development in malaria treatment .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
- Study 1 : A study focused on the compound's interaction with imine reductases (IREDs), demonstrating its potential in catalyzing reductive amination reactions. The compound was shown to enhance conversion rates significantly under specific conditions .
- Study 2 : Another investigation explored the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the cyclopropanamine structure could lead to improved potency against P. falciparum .
Data Tables
Q & A
Basic: What are the standard synthetic routes for N-[1-(4-Methoxyphenyl)propyl]cyclopropanamine?
Methodological Answer:
A common approach involves the condensation of cyclopropanamine with a substituted aldehyde or ketone. For example, in structurally similar compounds (e.g., methanimine derivatives), reactions between amines (e.g., tert-butylamine, 4-methoxyaniline) and aldehydes (e.g., p-anisaldehyde) are catalyzed by glacial acetic acid under reflux. The product is isolated via cooling, filtration, and vacuum concentration . Adjusting stoichiometry and reaction time (e.g., 12–24 hours) can optimize yields. Cyclopropane ring stability must be monitored due to potential ring-opening side reactions under acidic or high-temperature conditions.
Basic: How is the compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy: H and C NMR are critical for confirming the cyclopropane ring and methoxyphenyl group. Ring strain in cyclopropane causes distinct H NMR shifts (e.g., 1.0–2.0 ppm for cyclopropane protons).
- HPLC-MS: Reverse-phase HPLC with UV detection (e.g., 254 nm) coupled with mass spectrometry confirms molecular weight and purity. For example, impurities in similar compounds are quantified using reference standards like those listed for fenofibric acid derivatives .
- Melting Point Analysis: Sharp melting ranges (e.g., 124–126°C for related carboxylic acids) validate crystalline purity .
Advanced: How can researchers resolve contradictions in NMR data caused by cyclopropane ring strain?
Methodological Answer:
Cyclopropane’s ring strain induces anisotropic effects, leading to split signals or unexpected coupling constants. Strategies include:
- Variable Temperature NMR: Reduces signal splitting by averaging conformations at elevated temperatures.
- DFT Calculations: Predict NMR chemical shifts using density functional theory to compare with experimental data .
- 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating H and C shifts, as demonstrated in studies of cyclopropane-containing pharmaceuticals .
Advanced: What strategies optimize reaction yields in cyclopropane-containing amine syntheses?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., THF, DMF) stabilize intermediates while minimizing ring-opening side reactions .
- Catalysis: Use Lewis acids (e.g., ZnCl) to enhance imine formation rates.
- Inert Atmosphere: Prevents oxidation of sensitive amines, as shown in syntheses of N-cyclopropyl imines .
- Purification: Flash chromatography with silica gel (ethyl acetate/hexane gradients) removes unreacted aldehydes or byproducts .
Advanced: How can metal-binding properties of this compound be assessed for pharmacological applications?
Methodological Answer:
- UV-Vis Titration: Monitor absorbance changes upon addition of Fe(III), Al(III), or Ga(III) ions. For example, 3-hydroxy-4-pyridinone derivatives form complexes with bathochromic shifts in UV spectra .
- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity () and stoichiometry.
- Radiolabeling Studies: Use isotopes like Ga to evaluate in vivo metal chelation, as reported for related hydroxypyridinones .
Advanced: How to address stability challenges during storage and handling?
Methodological Answer:
- Low-Temperature Storage: Store below -20°C in amber vials to prevent photodegradation of the methoxyphenyl group .
- Stabilizers: Add antioxidants (e.g., BHT) to amine solutions to inhibit oxidation.
- Moisture Control: Use desiccants or anhydrous solvents, as cyclopropane amines may hydrolyze in humid conditions .
Advanced: How to validate purity and identity using advanced chromatographic techniques?
Methodological Answer:
- Chiral HPLC: Resolves enantiomers if stereocenters are present, using columns like Chiralpak AD-H and hexane/isopropanol mobile phases.
- LC-HRMS: High-resolution mass spectrometry confirms exact mass (e.g., , MW 203.32) and detects trace impurities (<0.1%) .
- Impurity Profiling: Compare against certified reference materials (e.g., EP impurities A, B, C) to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
